molecular formula C16H18N4O B11403461 2-(2-Phenylethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-(2-Phenylethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11403461
M. Wt: 282.34 g/mol
InChI Key: LAXZOUSHRJAYIT-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the Dimroth rearrangement, which is a well-known method for the preparation of triazolopyrimidines. This rearrangement involves the isomerization of heterocycles through the relocation of two heteroatoms within the ring system. The process is catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of environmentally benign solvents and reagents to ensure sustainability and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or altered biological activities .

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, its neuroprotective effects are believed to be mediated through the modulation of neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethyl)-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a multi-target inhibitor makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-phenylethyl)-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H18N4O/c1-2-6-13-11-15(21)20-16(17-13)18-14(19-20)10-9-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,17,18,19)

InChI Key

LAXZOUSHRJAYIT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)CCC3=CC=CC=C3

Origin of Product

United States

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